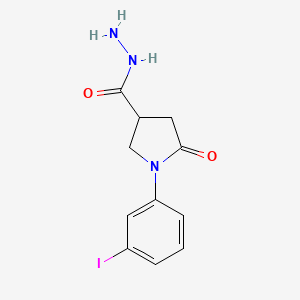

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide

説明

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide is a carbohydrazide derivative characterized by a pyrrolidinone core substituted with a 3-iodophenyl group at the 1-position and a carbohydrazide moiety at the 3-position. The iodine atom on the phenyl ring introduces steric bulk and electronic effects, which may enhance lipophilicity and influence biological activity.

Esterification: Reaction of carboxylic acid precursors with alcohols (e.g., methanol) under acidic conditions .

Hydrazide Formation: Treatment of esters with hydrazine hydrate in refluxing 2-propanol .

Derivatization: Condensation with aldehydes/ketones to form hydrazones or cyclization with diketones to generate heterocycles (e.g., pyrazoles, pyrroles) .

特性

分子式 |

C11H12IN3O2 |

|---|---|

分子量 |

345.14 g/mol |

IUPAC名 |

1-(3-iodophenyl)-5-oxopyrrolidine-3-carbohydrazide |

InChI |

InChI=1S/C11H12IN3O2/c12-8-2-1-3-9(5-8)15-6-7(4-10(15)16)11(17)14-13/h1-3,5,7H,4,6,13H2,(H,14,17) |

InChIキー |

CPZLCGDEXRHCKR-UHFFFAOYSA-N |

正規SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)I)C(=O)NN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 3-iodoaniline with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbohydrazide linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

作用機序

類似の化合物との比較

類似の化合物

1-(3-ヨードフェニル)-3-メチル-2-ピラゾリン-5-オン: 抗酸化特性で知られています。

3-ヨードフェニル酢酸: 医薬品や農薬の合成に使用されています。

3-ヨードベンジルアミン: 生物活性化合物の合成に使用されています.

独自性

1-(3-ヨードフェニル)-5-オキソピロリジン-3-カルボヒドラジドは、ヨードフェニル基とカルボヒドラジド官能基を持つピロリジン環の組み合わせにより、ユニークな化合物です。 この構造配置は、さまざまな用途において貴重な化合物にする、明確な化学反応性と生物活性を与えています.

類似化合物との比較

Comparison with Similar Compounds

The following table compares structural analogs of 1-(3-iodophenyl)-5-oxopyrrolidine-3-carbohydrazide, focusing on substituent effects, physicochemical properties, and bioactivity:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl, I) : Increase lipophilicity and may enhance membrane permeability. Chloro derivatives show potent anticancer activity (IC₅₀: 5–20 µM) .

- Hydroxy Groups : Improve solubility via hydrogen bonding. 2-Hydroxyphenyl analogs exhibit antioxidant activity (EC₅₀: 12–35 µM) due to radical scavenging .

- Iodine vs. Chlorine : The larger van der Waals radius of iodine (1.98 Å vs. 1.75 Å for Cl) may enhance steric interactions in target binding but reduce synthetic yields due to instability under harsh conditions .

Synthetic Challenges: Iodophenyl derivatives may require milder reaction conditions (e.g., lower temperatures) compared to chlorophenyl analogs to prevent C-I bond cleavage . Cyclization reactions (e.g., pyrazole formation) with diketones proceed efficiently in 2-propanol with acetic acid catalysis (yields: 70–83%) .

Biological Activity Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。